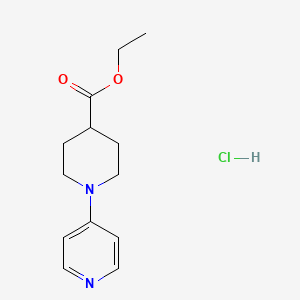

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate hydrochloride

Description

4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is a derivative of piperidine and pyridine, and it is commonly used in various scientific research applications due to its unique chemical properties .

Properties

Molecular Formula |

C13H19ClN2O2 |

|---|---|

Molecular Weight |

270.75 g/mol |

IUPAC Name |

ethyl 1-pyridin-4-ylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12;/h3-4,7-8,11H,2,5-6,9-10H2,1H3;1H |

InChI Key |

XUXPANYASJFALC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=NC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride typically involves the esterification of 4-piperidinecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then reacted with 4-pyridinecarboxylic acid under acidic conditions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Structural Overview

The compound features a piperidine ring substituted with a pyridine moiety at the 1-position and an ethyl ester at the carboxylic acid site. This specific arrangement is crucial for its interaction with biological targets, influencing its efficacy as an enzyme inhibitor and therapeutic agent.

Medicinal Chemistry

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate hydrochloride has been studied for its potential in drug development, particularly as an inhibitor of various enzymes involved in disease processes.

- Enzyme Inhibition :

- Proteases : The compound has demonstrated inhibitory effects on papain-like proteases (PLpro) associated with coronaviruses, including SARS-CoV. Its IC50 values are reported in the low micromolar range, indicating significant antiviral potential .

- Kinases : Structural analogs of this compound have shown promise in inhibiting kinases involved in cancer signaling pathways. Modifications to the piperidine structure have enhanced selectivity and potency against protein kinase B (PKB), which is often deregulated in cancer .

Case Studies

Several studies have highlighted the efficacy of this compound:

- A study focusing on its structural analogs revealed high binding affinities for PLpro from SARS-CoV, suggesting potential for broader-spectrum antiviral drugs .

- Another investigation demonstrated effective inhibition of PLP2 from HCoV-NL63, further supporting its application in antiviral therapies .

Industrial Applications

Beyond its medicinal applications, this compound also finds utility in various industrial processes:

Catalysis

The compound serves as a catalyst in the production of adhesives and sealants, enhancing curing times and bond strength, particularly beneficial in aerospace applications . It is also utilized in the production of foams and fibers, improving reaction times and yields .

Electronic Components

In the electronics industry, it acts as a solvent to remove impurities during production processes, thereby improving the overall quality of electronic components .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibition (proteases, kinases) | Potential antiviral and anticancer properties |

| Industrial Catalysis | Production of adhesives, sealants, foams | Enhances curing time and bond strength |

| Electronics | Solvent for electronic component production | Improves product quality by removing impurities |

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, methyl ester

- 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, propyl ester

- 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, butyl ester

Uniqueness

4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl, propyl, and butyl counterparts. This uniqueness makes it particularly valuable in certain chemical syntheses and research applications .

Biological Activity

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and its implications in therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

This compound features a piperidine ring substituted with a pyridine moiety at the 1-position and an ethyl ester at the carboxylic acid site. This structural arrangement is crucial for its interaction with biological targets.

The compound is believed to exert its biological effects primarily through enzyme inhibition. It binds to the active sites of specific enzymes, thereby preventing substrate access and subsequent enzymatic reactions. This mechanism is particularly relevant in the context of targeting proteases involved in viral replication and cancer progression.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit various enzymes, including:

- Proteases : The compound has shown potential as an inhibitor of papain-like proteases (PLpro) associated with coronaviruses, including SARS-CoV. Its inhibitory potency is characterized by an IC50 value in the low micromolar range, indicating significant efficacy against viral targets .

- Kinases : The compound's structural analogs have been evaluated for their ability to inhibit kinases involved in cancer signaling pathways. For instance, modifications to the piperidine structure have led to enhanced selectivity and potency against protein kinase B (PKB), which is often deregulated in cancer .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine ring and substituents significantly affect biological activity. Key findings include:

- Substituent Effects : The presence of different substituents on the pyridine and piperidine rings can enhance binding affinity and selectivity for target enzymes. For example, introducing hydrophobic groups has been shown to increase inhibitory potency .

- Binding Affinity : X-ray crystallographic studies reveal that specific interactions between the compound and enzyme active sites are critical for inhibition. These interactions often involve hydrophobic contacts and hydrogen bonding, which stabilize the inhibitor-enzyme complex .

Antiviral Activity

In a recent study investigating antiviral compounds, this compound was part of a series evaluated for their ability to inhibit SARS-CoV replication. The results indicated that compounds with similar structural features exhibited potent antiviral activity, supporting further development as potential therapeutic agents against COVID-19 .

Antitumor Activity

Another study focused on the antitumor properties of related piperidine derivatives. Compounds structurally similar to this compound demonstrated significant cytotoxic effects on tumor cell lines, suggesting potential applications in cancer therapy .

Data Summary Table

| Compound Name | Target Enzyme | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | Papain-like protease | 0.67 | Antiviral activity against SARS-CoV |

| Analog A | Protein Kinase B | <0.05 | Inhibition of cancer cell growth |

| Analog B | Other kinases | 0.2 | Selective inhibition in cellular assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.